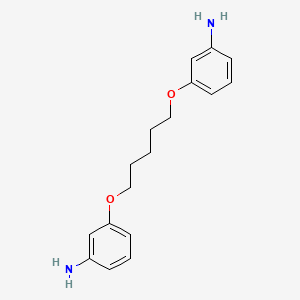

3,3'-(Pentamethylenedioxy)dianiline

Description

3,3'-(Pentamethylenedioxy)dianiline (CAS Reg. Its structure (Fig. 1) enables unique flexibility and electronic properties, making it a valuable precursor in coordination chemistry and catalysis. For instance, it reacts with chlorodiphenylphosphine (Ph₂PCl) in the presence of triethylamine to form meta-alkyloxy-substituted N-aryl PNP ligands, which are effective in chromium-catalyzed ethylene tetramerization . The compound’s synthesis involves treating 3,3'-(pentamethylenedioxy)dianiline with Ph₂PCl at 0°C, yielding off-white powdered ligands in good yields (~70–80%) . Its molecular weight, calculated from synthesis data (0.47 g for 1.63 mmol), is approximately 288.3 g/mol.

Properties

CAS No. |

109091-47-6 |

|---|---|

Molecular Formula |

C17H22N2O2 |

Molecular Weight |

286.37 g/mol |

IUPAC Name |

3-[5-(3-aminophenoxy)pentoxy]aniline |

InChI |

InChI=1S/C17H22N2O2/c18-14-6-4-8-16(12-14)20-10-2-1-3-11-21-17-9-5-7-15(19)13-17/h4-9,12-13H,1-3,10-11,18-19H2 |

InChI Key |

XKBRJCSVQIUYGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCCCOC2=CC=CC(=C2)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Pentamethylenedioxy)dianiline typically involves the reaction of appropriate aromatic amines with pentamethylenedioxy intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 3,3’-(Pentamethylenedioxy)dianiline may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,3’-(Pentamethylenedioxy)dianiline can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenated compounds in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding nitro compounds.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3,3’-(Pentamethylenedioxy)dianiline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-(Pentamethylenedioxy)dianiline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Dianiline Derivatives

Key Observations :

- Flexibility vs. Rigidity : The pentamethylene chain in 3,3'-(Pentamethylenedioxy)dianiline imparts greater conformational flexibility compared to MDA’s rigid –CH₂– or ODA’s planar –O– linkers. This flexibility may enhance ligand-metal coordination dynamics in catalytic systems .

- Electronic Effects : The ether oxygens in 3,3'-(Pentamethylenedioxy)dianiline and ODA donate electron density to aromatic rings, influencing reactivity. In contrast, MDA’s methylene group lacks lone pairs, reducing electronic modulation .

Thermal and Chemical Stability

Table 2: Thermal Properties of Dianiline-Based Polymers

Insights :

- MDA-based epoxies exhibit high thermal stability (Tg ~200°C), suitable for aerospace composites .

- ODA-derived polyimides show superior thermal resistance (Tg > 330°C, Td₅ > 550°C), attributed to rigid backbones and strong intermolecular interactions .

- 3,3'-(Pentamethylenedioxy)dianiline’s flexible chain may lower thermal stability in polymeric forms but improves solubility in organic solvents (e.g., dichloromethane, THF) during ligand synthesis .

Toxicity and Handling

- MDA: Classified as a carcinogen; requires strict handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.